3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been shown to possess a broad range of biological activity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives interact with their targets to exert their effects . For instance, as CDK inhibitors, they can interfere with the cell cycle and potentially halt the proliferation of cancer cells .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it may impact cell cycle regulation pathways . As a calcium channel blocker, it could affect calcium signaling pathways . If it acts as a GABA A receptor modulator, it could influence neurotransmission .
Result of Action
For instance, as a CDK inhibitor, it could halt cell proliferation . As a calcium channel blocker, it could alter cellular excitability . As a GABA A receptor modulator, it could influence neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as transition metals, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: It is investigated for its potential use in treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one: Studied for its chemiluminescence properties.
Uniqueness
3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is unique due to its specific structural features and the presence of both the imidazo[1,2-a]pyridine and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The following sections will explore its synthesis, biological activity, and relevant research findings.
- IUPAC Name : 3-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
- Molecular Formula : C17H19N3O2S
- Molecular Weight : 341.41 g/mol
- InChI Key : VOSMLAVTRLGZMJ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Oxidation and Reduction : Utilizing agents such as potassium permanganate for oxidation and sodium borohydride for reduction.
- Substitution Reactions : Nucleophilic substitutions at the sulfonamide group are common, using reagents like sodium azide or thiols.
Table 1: Common Reagents and Conditions for Synthesis
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Controlled temperature |
Reduction | Sodium borohydride | Inert atmosphere |
Substitution | Sodium azide, Thiols | Nitrogen or argon atmosphere |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents suggests it could inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence indicating that compounds within the imidazo[1,2-a]pyridine class can modulate neuroinflammatory processes, potentially offering protective effects against neurodegenerative diseases.
- Inhibition of Sphingomyelinase : Some derivatives have been studied for their ability to inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in various pathological processes including neurodegeneration and cancer progression .
Table 2: Summary of Biological Activities
Activity Type | Findings |
---|---|
Anticancer | Induces apoptosis in cancer cell lines |
Neuroprotective | Modulates neuroinflammatory responses |
Enzyme Inhibition | Inhibits neutral sphingomyelinase (nSMase) |
Case Studies
A notable study explored the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, including compounds related to this compound. The study revealed that modifications in the chemical structure significantly influenced biological activity, particularly in terms of anticancer efficacy and enzyme inhibition .
Properties
IUPAC Name |
3-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-4-3-5-16(10-13)23(21,22)18-8-6-15-12-20-9-7-14(2)11-17(20)19-15/h3-5,7,9-12,18H,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSMLAVTRLGZMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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